molecular formula C7H8N2O3 B1281694 (4-Amino-3-nitrophenyl)methanol CAS No. 63189-97-9

(4-Amino-3-nitrophenyl)methanol

Cat. No. B1281694
CAS RN: 63189-97-9
M. Wt: 168.15 g/mol
InChI Key: YOROYHPRNGLSAT-UHFFFAOYSA-N
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Description

The compound (4-Amino-3-nitrophenyl)methanol is a chemical species that can be inferred to have an aromatic ring with both amino and nitro substituents, as well as a methanol group. This structure suggests that the compound could exhibit interesting chemical and physical properties due to the presence of these functional groups.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of (4-Amino-3-nitrophenyl)methanol, they do provide insights into related compounds. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate is discussed, which includes a 4-nitroaniline moiety, similar to the nitro group in (4-Amino-3-nitrophenyl)methanol . This suggests that the synthesis of related compounds involves the formation of bonds between nitrogen and other elements, such as phosphorus, and could potentially be adapted for the synthesis of (4-Amino-3-nitrophenyl)methanol.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, shows that the 4-nitroaniline and 2-hydroxyphenyl groups are not coplanar, forming a significant dihedral angle . This indicates that (4-Amino-3-nitrophenyl)methanol may also exhibit a non-planar structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The polarographic reduction of 4-nitrodiphenylamine (DPA) in methanol-water mixtures is closely related to the chemical behavior that (4-Amino-3-nitrophenyl)methanol might exhibit . The reduction of the nitro group to an amino group involves a six-electron process, leading to the formation of 4-amino DPA . This suggests that (4-Amino-3-nitrophenyl)methanol could undergo similar reduction reactions, potentially forming 4-aminophenol derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Amino-3-nitrophenyl)methanol can be hypothesized based on the properties of similar compounds. For example, the presence of hydrogen bonding in the crystal structure of related compounds suggests that (4-Amino-3-nitrophenyl)methanol could also engage in hydrogen bonding due to its hydroxyl and amino groups . This could affect its solubility in various solvents and its melting point. The polarographic behavior of related nitro compounds in methanol-water mixtures indicates that (4-Amino-3-nitrophenyl)methanol might also be reducible in such solvents, which could be relevant for its electrochemical applications .

Scientific Research Applications

Polarographic Analysis

  • Polarography of Nitrodiphenylamine : Research by Varkey, Venkatachalam, and Kalidas (1978) explored the polarographic reduction of 4-nitro DPA in methanol-water mixtures. They observed a single wave in the reduction process, indicating that 4-amino DPA is the final product. This study suggests a potential application of (4-Amino-3-nitrophenyl)methanol in electroanalytical chemistry (Varkey et al., 1978).

Chemical Derivatization

  • Chiral Derivatizing Agent Development : Péter, Péter, and Fülöp (1999) developed a chiral derivatizing agent using a compound similar to (4-Amino-3-nitrophenyl)methanol for resolving compounds with an amino group. This application highlights its use in stereochemical analysis (Péter et al., 1999).

Organic Synthesis

  • Reductive Monoalkylation : Sydnes, Kuse, and Isobe (2008) investigated the reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, which is relevant to (4-Amino-3-nitrophenyl)methanol, in ethanol and methanol. This research shows its potential in synthesizing secondary amines and organic compounds (Sydnes et al., 2008).

Photochemical Studies

  • Solid-State Photoreaction : Meng, Du, Xiong, Wang, Wang, Koshima, and Matsuura (1994) studied the solid-state photoreaction of nitrobenzaldehydes with indole, forming compounds related to (4-Amino-3-nitrophenyl)methanol. This work could be relevant in photochemistry and material science applications (Meng et al., 1994).

Safety And Hazards

While specific safety and hazard information for “(4-Amino-3-nitrophenyl)methanol” is not available in the retrieved papers, users are generally advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemicals .

Future Directions

The future directions in the research of “(4-Amino-3-nitrophenyl)methanol” and related compounds could involve exploring their potential applications in various fields such as proteomics research , and further investigating the effects of solvent properties on reaction kinetics for optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .

properties

IUPAC Name

(4-amino-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOROYHPRNGLSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512593
Record name (4-Amino-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-nitrophenyl)methanol

CAS RN

63189-97-9
Record name (4-Amino-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fifty grams (0.27 mole) of 4-chloro-3-nitrobenzyl alcohol, 250 ml. of methanol and 200 ml. of liquid ammonia were loaded into a cold autoclave. The autoclave was sealed and heated to a temperature of 150° C. After cooling, the autoclave was vented and the volatile constituents removed by evaporation in vacuo. The residue was taken up in ether and the ether solution was filtered to remove ammonium chloride which had precipitated. The ether filtrate was evaporated in vacuo to yield a solid product. The product was recrystallized from 95% ethanol/ethyl acetate to give 23.6 g. (52 percent yield) of 4-amino-3-nitrobenzyl alcohol, mp. 100°-101° C.
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Synthesis routes and methods II

Procedure details

The required keto benzimidazole reactants in which R4 is hydrogen can be prepared from 4-chloro-3-nitrobenzyl alcohol. The benzyl alcohol is ammoniated to give 4-amino-3-nitrobenzyl alcohol which is hydrogenated catalytically to yield 4-hydroxymethyl-o-phenylenediamine. The phenylenediamine is reacted with cyanogen bromide by the methods known to the benzimidazole art to provide 2-amino-5(6)-hydroxymethylbenzimidazole. The hydroxymethyl group of the benzimidazole compound can be oxidized with Jones reagent (a solution of chromic acid and sulfuric acid in water) to provide the corresponding 5(6)-formyl benzimidazole.
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Synthesis routes and methods III

Procedure details

(4-chloro-3-nitrophenyl)methanol (7.0 g, 37.32 mmoles), liquid NH3 (100 mL) and methanol (125 mL) were mixed in a sealed reactor. The temperature was set to 160° C., and the pressure became about 600 psi. After 16 hours, the reaction was cooled down. The high pressure was released. All the solvents were removed. The solid residual was purified by silica gel column to give 4.51 g of the above intermediate (72%). MS (DCI) m/e 169 (M+H)+; 1H NMR (300 MHz, CD3OD) □ 8.02 (d, J=1.70 Hz, 1H), 7.36 (dd, J=8.48, 2.03 Hz, 1H), 6.95 (d, J=8.48 Hz, 1H), 4.48 (s, 2H).
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72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SDL Widanelage - 2020 - search.proquest.com
Photoacoustic imaging (PAI) is a relatively new and rapidly growing molecular imaging modality. Currently, this imaging modality is being used in both preclinical and clinical imaging …
Number of citations: 2 search.proquest.com

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